N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide
描述
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that selectively targets glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. GSK-3β has been implicated in several diseases, including Alzheimer's disease, diabetes, and cancer.
作用机制
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide selectively inhibits this compoundβ, which is a key regulator of several signaling pathways. This compoundβ is involved in the regulation of glycogen metabolism, cell cycle progression, and apoptosis. By inhibiting this compoundβ, this compound can modulate these pathways and potentially provide therapeutic benefits for several diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. It can also increase the phosphorylation of insulin receptor substrate-1 (IRS-1), which can improve insulin sensitivity and glucose uptake in diabetic mice. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for this compoundβ and does not affect other kinases. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. It can also have off-target effects at high concentrations, which can lead to non-specific effects.
未来方向
There are several future directions for the study of N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide. One potential direction is to investigate its therapeutic potential for other diseases, such as bipolar disorder and schizophrenia, which have also been linked to this compoundβ dysregulation. Another direction is to optimize the synthesis method and develop more potent and selective this compoundβ inhibitors. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
科学研究应用
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide has been extensively studied in the field of drug discovery and development. It has shown promising results as a potential therapeutic agent for several diseases, including Alzheimer's disease, diabetes, and cancer. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce blood glucose levels in diabetic mice, and inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-3-4-5-6-9(15)12-11-14-13-10(17-11)7-8-16-2/h3-8H2,1-2H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQHOJPRERTXSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NN=C(S1)CCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。